molecular formula C18H12Br2FN B1383550 N,N-Bis(4-bromophenyl)-4-fluoroaniline CAS No. 1429194-04-6

N,N-Bis(4-bromophenyl)-4-fluoroaniline

Cat. No. B1383550
M. Wt: 421.1 g/mol
InChI Key: LQSPHAXAQUUQDE-UHFFFAOYSA-N
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Description

“N,N-Bis(4-bromophenyl)-4-fluoroaniline” is likely a brominated and fluorinated derivative of aniline. Aniline is a simple aromatic amine that serves as a building block in the synthesis of many compounds .


Synthesis Analysis

While specific synthesis methods for “N,N-Bis(4-bromophenyl)-4-fluoroaniline” were not found, similar compounds have been synthesized using palladium-catalyzed cross-coupling reactions . This involves the reaction of a bromophenyl compound with a boronic acid derivative in the presence of a palladium catalyst .

Scientific Research Applications

1. Synthesis and Characterization

N,N-Bis(4-bromophenyl)-4-fluoroaniline and its derivatives are primarily used in the synthesis of various compounds. For instance, they have been synthesized by the condensation reaction process and characterized using techniques like Fourier transform infrared, Raman spectral analyses, and single-stage weight loss determination. These compounds have applications in nonlinear optical properties and biological activities, as evidenced in studies by Subashini et al. (2021).

2. Intermediate in Drug Synthesis

N,N-Bis(4-bromophenyl)-4-fluoroaniline is a key intermediate in the synthesis of pharmaceuticals. It has been used in the manufacture of non-steroidal anti-inflammatory and analgesic materials, such as flurbiprofen. The synthesis methods and conditions have been discussed extensively, highlighting its importance in drug manufacturing, as detailed in research by Qiu et al. (2009).

3. Electrochromic and Electrofluorescent Applications

Research has shown that compounds containing N,N-Bis(4-bromophenyl)-4-fluoroaniline units exhibit significant electrochromic and electrofluorescent properties. These properties are crucial for applications in electronic displays and sensors. For example, studies by Sun et al. (2016) demonstrate the use of these compounds in creating materials with reversible electrochromic characteristics.

4. Application in Radiosynthesis

Compounds derived from N,N-Bis(4-bromophenyl)-4-fluoroaniline have been effectively used as labeling precursors in radiosynthesis. This application is particularly significant in the field of nuclear medicine for the synthesis of compounds used in diagnostic imaging, as explored in the work of Helfer et al. (2013).

properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2FN/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSPHAXAQUUQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(4-bromophenyl)-4-fluoroaniline

CAS RN

1429194-04-6
Record name N,N-Bis(4-bromophenyl)-4-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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